(2-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol
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Overview
Description
(2-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrimidine core with an octahydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the octahydroisoindole moiety and the methanol group. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(2-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(2-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)ethanol
- (2-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)propane
Uniqueness
Compared to similar compounds, (2-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydro-1H-isoindol-3a-yl)methanol may exhibit unique properties due to the presence of the methanol group, which can influence its reactivity, solubility, and biological activity
Properties
Molecular Formula |
C17H24N4O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[2-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol |
InChI |
InChI=1S/C17H24N4O/c1-12-8-16(21-15(18-12)7-13(2)19-21)20-9-14-5-3-4-6-17(14,10-20)11-22/h7-8,14,22H,3-6,9-11H2,1-2H3 |
InChI Key |
HDLLRWVCIGMLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CC4CCCCC4(C3)CO)C |
Origin of Product |
United States |
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